1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride
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Overview
Description
1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a piperazinium core substituted with a 3,3,3-tris(4-chlorophenyl)propionyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride typically involves the reaction of 3,3,3-tris(4-chlorophenyl)propionic acid with 1-methylpiperazine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its chloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazine
- 1-Methyl-4-(3,3,3-tris(4-chlorophenyl)propionyl)piperazine monohydrochloride
- 1-(beta,beta,beta-tris(p-chlorophenyl)propionyl)-4-methylpiperazine hydrochlo
Uniqueness
1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride stands out due to its unique piperazinium core and the presence of multiple chlorophenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1949-07-1 |
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Molecular Formula |
C26H26Cl4N2O |
Molecular Weight |
524.3 g/mol |
IUPAC Name |
3,3,3-tris(4-chlorophenyl)-1-(4-methylpiperazin-4-ium-1-yl)propan-1-one;chloride |
InChI |
InChI=1S/C26H25Cl3N2O.ClH/c1-30-14-16-31(17-15-30)25(32)18-26(19-2-8-22(27)9-3-19,20-4-10-23(28)11-5-20)21-6-12-24(29)13-7-21;/h2-13H,14-18H2,1H3;1H |
InChI Key |
WAHLMMKQTIGONH-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCN(CC1)C(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[Cl-] |
Origin of Product |
United States |
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